CYP1B1 Selectivity Ratio Enhancement vs α-Naphthoflavone (ANF) via 2-Aryl-Benzo[h]quinolone Scaffold
2-Arylbenzo[h]quinolin-4(1H)-one derivatives built on the target compound scaffold demonstrate dramatically enhanced selectivity for CYP1B1 over CYP1A2 compared with the reference inhibitor α-naphthoflavone (ANF). Compound 5g (6,10-dimethoxy-2-(4-fluorophenyl)benzo[h]quinolin-4(1H)-one) exhibits a CYP1B1 IC50 of 3.9 nM with an IC50 ratio (CYP1A2/CYP1B1) of 540.3, whereas ANF shows a CYP1B1 IC50 of 5.6 nM with a CYP1A2/CYP1B1 ratio of only 2.5 [1]. Compound 5h achieves an even greater selectivity margin with CYP1A2 IC50 >5000 nM and ratio >1219.5 [1]. This represents an approximately 216- to 488-fold improvement in selectivity over ANF, driven by the benzo[h]quinolone core geometry and C-6/C-10 dimethoxy substitution [1].
| Evidence Dimension | CYP1B1 inhibitory potency and selectivity over CYP1A2 |
|---|---|
| Target Compound Data | Compound 5g: CYP1B1 IC50 = 3.9 nM, CYP1A2/CYP1B1 IC50 ratio = 540.3. Compound 5h: CYP1B1 IC50 = 4.1 nM, CYP1A2/CYP1B1 ratio >1219.5 |
| Comparator Or Baseline | α-Naphthoflavone (ANF): CYP1B1 IC50 = 5.6 nM, CYP1A2/CYP1B1 IC50 ratio = 2.5 |
| Quantified Difference | Selectivity ratio improved from 2.5 (ANF) to 540.3–1219.5 (benzo[h]quinolone derivatives), representing a 216- to 488-fold enhancement |
| Conditions | Recombinant human CYP1 enzymes; fluorescence-based inhibition assay; compounds tested as 6,10-dimethoxy-2-arylbenzo[h]quinolin-4(1H)-ones |
Why This Matters
This selectivity margin directly impacts procurement when sourcing a scaffold for CYP1B1-targeted inhibitor development: the benzo[h]quinolone core provides selectivity not achievable with the ANF scaffold, making it the preferred starting material for programs requiring CYP1B1-specific chemical probes.
- [1] Dong J, Wang Z, et al. Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors. RSC Advances, 2018, 8, 15009-15020. DOI: 10.1039/c8ra00465j. View Source
